![molecular formula C₂₁H₄₀O₄ B1139666 (2s)-2,3-Dihydroxypropyl (9z)-Octadec-9-Enoate CAS No. 129784-87-8](/img/structure/B1139666.png)
(2s)-2,3-Dihydroxypropyl (9z)-Octadec-9-Enoate
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Overview
Description
“(2s)-2,3-Dihydroxypropyl (9z)-Octadec-9-Enoate”, also known as 1-Oleoyl-sn-glycerol, is a 1-acyl-sn-glycerol in which the acyl group is specified as oleoyl . It is functionally related to an oleic acid . This compound is a natural product found in Perilla frutescens, Senna obtusifolia, and other organisms .
Molecular Structure Analysis
The molecular formula of this compound is C21H40O4 . The IUPAC name is [(2S)-2,3-dihydroxypropyl] (Z)-octadec-9-enoate . The molecular weight is 356.5 g/mol . The InChI and SMILES strings provide a detailed view of the molecule’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 356.5 g/mol . The compound has a complex structure, which makes conformer generation too flexible . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Phase Behavior Analysis
1-Oleoyl-sn-glycerol is used in the study of phase behavior of lipid mixtures. For instance, it has been used in the analysis of the eutectic mixing behavior of 1,3-distearoyl-2-oleoyl-sn-glycerol (SOS) and trilaurin (LLL), which is a typical model case of the mixture of cocoa butter (CB) and cocoa butter substitute (CBS) .
Metabolic Regulation
In nutritional studies, 1-Oleoyl-sn-glycerol has been used to investigate its influence on metabolic changes. For example, it has been found that increasing the total sn-2 palmitic triacylglycerols and the ratio of 1-oleoyl-2-palmitoyl-3-linoleoylglycerol (OPL) to 1,3-dioleoyl-2-palmitoylglycerol (OPO) in human milk fat substitute (HMFS) could significantly influence various metabolic pathways in rats .
Analysis of Lysolecithins
1-Oleoyl-sn-glycerol may be used as a reference for the analysis of lysolecithins extracted from tissues and cell membranes .
Lipid Antigen Analysis
It has been used as a standard to analyze total lipid extracts by thin-layer chromatography (TLC). It may be used to measure the T-cell responses to lipid antigens using CD1 antigen-presenting molecule (CD1b) tetramers .
Activation of Protein Kinase C
1-Oleoyl-2-acetyl-sn-glycerol is a synthetic, cell permeable diacylglycerol analog of 1-Oleoyl-sn-glycerol. It is often used as an activator of calcium-dependent protein kinase C (PKC) .
Mechanism of Action
Target of Action
1-Oleoyl-sn-glycerol, also known as (2s)-2,3-Dihydroxypropyl (9z)-Octadec-9-Enoate, primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
1-Oleoyl-sn-glycerol acts as a synthetic, cell-permeable diacylglycerol analog . It activates PKC, which results in the phosphorylation of a 40 kDa protein . This interaction with PKC and the subsequent phosphorylation of proteins can lead to various downstream effects, altering cellular functions .
Biochemical Pathways
The activation of PKC by 1-Oleoyl-sn-glycerol can affect multiple biochemical pathways. PKC plays a crucial role in several signal transduction cascades and is involved in the regulation of many cellular processes, including cell cycle progression, apoptosis, and differentiation .
Pharmacokinetics
It’s known that this compound can permeate cells . The bioavailability of 1-Oleoyl-sn-glycerol is likely influenced by its lipophilic nature, which allows it to readily cross cell membranes.
Result of Action
The activation of PKC by 1-Oleoyl-sn-glycerol can lead to a variety of cellular responses. For instance, it has been shown to induce the production of superoxide , a reactive oxygen species involved in cellular signaling and immune response.
properties
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] (Z)-octadec-9-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRNAYUHWVFMIP-QJRAZLAKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | MG(18:1(9Z)/0:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011567 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(2s)-2,3-Dihydroxypropyl (9z)-Octadec-9-Enoate | |
CAS RN |
129784-87-8 |
Source
|
Record name | MG(18:1(9Z)/0:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011567 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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